![molecular formula C15H20N2O2 B7565247 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAC is a derivative of the compound, N-phenylpyrrolidine-2-carboxamide, which has been shown to have analgesic and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been shown to have several biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been shown to have antioxidant properties. In a study conducted by Zhang et al. (2019), 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide was shown to reduce oxidative stress and improve mitochondrial function in a mouse model of Parkinson's disease. 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has also been shown to have antitumor effects. In a study conducted by Chen et al. (2019), 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide was shown to inhibit the growth of human lung cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide is its relatively low toxicity profile compared to other commonly used analgesics. This makes it a promising candidate for further development as an analgesic and anti-inflammatory agent. However, one limitation of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide to better understand its analgesic, anti-inflammatory, and antitumor effects. Additionally, further studies are needed to evaluate the potential of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide as a therapeutic agent for various diseases, including Parkinson's disease and cancer.
Synthesemethoden
The synthesis of 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide involves the reaction of 2-(pyrrolidine-1-carbonyl)benzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acid chloride intermediate, which is then reacted with the amine group of pyrrolidine to form 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide. The purity of the compound can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been the subject of several scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide has been investigated for its potential as a novel analgesic and anti-inflammatory agent. In a study conducted by Li et al. (2018), 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide was shown to have potent analgesic and anti-inflammatory effects in mice models of acute and chronic pain. The study also demonstrated that 2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide had a lower toxicity profile compared to other commonly used analgesics such as morphine and tramadol.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)14(18)16-13-8-4-3-7-12(13)15(19)17-9-5-6-10-17/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFSJFWYHCQGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

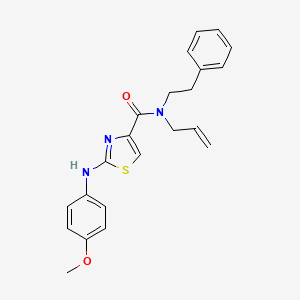
![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
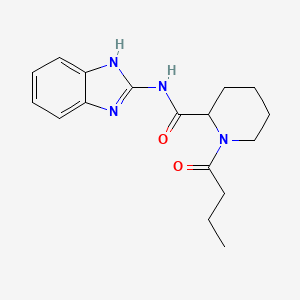
![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)
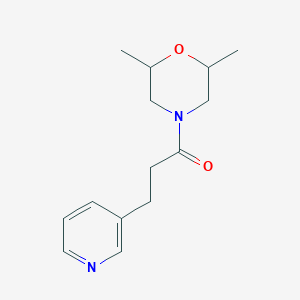
![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)
![1-(2-Fluorophenyl)-4-[1-(1-phenyltetrazol-5-yl)ethyl]piperazine](/img/structure/B7565211.png)
![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)
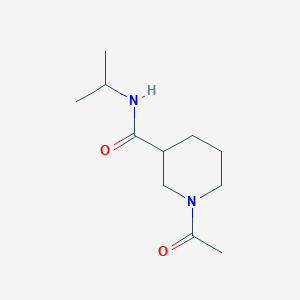
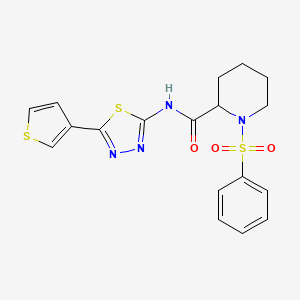
![N-(3-methoxypropyl)-2-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]acetamide](/img/structure/B7565256.png)